molecular formula C16H14F6N2OS B2434324 3-propyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone CAS No. 866143-23-9

3-propyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone

Cat. No.: B2434324
CAS No.: 866143-23-9
M. Wt: 396.35
InChI Key: HZAXPPUQBUAFAN-UHFFFAOYSA-N
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Description

3-propyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available precursors. This process often requires the use of specific reagents such as trifluoromethyl iodide (CF3I) and radical initiators under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-propyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-propyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-propyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-propyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-4(3H)-pyrimidinone
  • 3-propyl-6-(trifluoromethyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone

Uniqueness

3-propyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone is unique due to the specific positioning of the trifluoromethyl groups and the benzyl sulfanyl moiety. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Properties

IUPAC Name

3-propyl-6-(trifluoromethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N2OS/c1-2-6-24-13(25)8-12(16(20,21)22)23-14(24)26-9-10-4-3-5-11(7-10)15(17,18)19/h3-5,7-8H,2,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAXPPUQBUAFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=C(N=C1SCC2=CC(=CC=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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